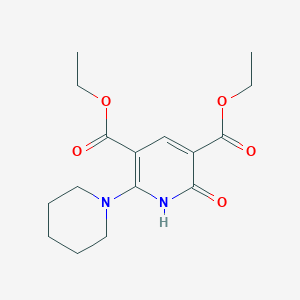
Diethyl 2-oxo-6-piperidino-1,2-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-oxo-6-piperidino-1,2-dihydro-3,5-pyridinedicarboxylate (DEPC) is a small molecule compound that belongs to the pyridine carboxylate. It is also known as 3,5-diethyl 2-oxo-6-(piperidin-1-yl)-1,2-dihydropyridine-3,5-dicarboxylate .
Chemical Reactions Analysis
While specific chemical reactions involving DEPC are not available in the retrieved sources, related compounds such as Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate have been studied. For example, this compound was used to study the mechanism of electrochemical oxidation in ethanol/water solutions on a glassy carbon electrode .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry Applications
Organic Synthesis Intermediates
Diethyl 2-oxo-6-piperidino-1,2-dihydro-3,5-pyridinedicarboxylate and related compounds are used extensively as organic synthesis intermediates. These intermediates find applications in the synthesis of dyes, medicines, and pesticides due to their wide-ranging biological activities. The demand for such compounds increased significantly with the development of efficient imidazolinone herbicides in the 1980s. Despite challenges such as high cost, low yield, and significant pollution associated with their synthesis, research continues to explore efficient methods for their preparation to enhance economic and social benefits Hunsheng & Heng, 2014.
Anticancer Activity and Photophysical Properties
Novel substituted 2-oxo-2H-chromenylpyrazolecarboxylates, including derivatives synthesized through cycloaddition reactions involving compounds with similar structural features to this compound, have been investigated for their anticancer activity against various human cancer cell lines. These compounds have also been studied for their photophysical properties, including UV and fluorescence characteristics, highlighting their potential in medicinal chemistry and material science applications J. A. Kumar et al., 2013.
Chemical Modification and Photophysical Studies
Selective Chemical Modification
Research on diethyl pyrocarbonate has shown its ability to react selectively with the single-stranded loops of cruciform structures, a property that could be leveraged in studying nucleic acid structures and interactions. This specificity in reaction suggests potential applications in biochemical and molecular biology research for mapping and modifying nucleic acid structures J. Furlong & D. Lilley, 1986.
Lipid Peroxidation Inhibition
Novel 21-amino steroids, structurally related to this compound, have demonstrated potent inhibition of lipid peroxidation, a crucial process involved in cellular damage and diseases. These findings highlight the potential for developing new therapeutic agents aimed at protecting cells from oxidative stress and associated pathologies J. Braughler et al., 1987.
Eigenschaften
IUPAC Name |
diethyl 2-oxo-6-piperidin-1-yl-1H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-3-22-15(20)11-10-12(16(21)23-4-2)14(19)17-13(11)18-8-6-5-7-9-18/h10H,3-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOPLDRIPXVXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)N2CCCCC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
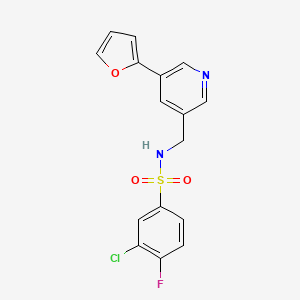
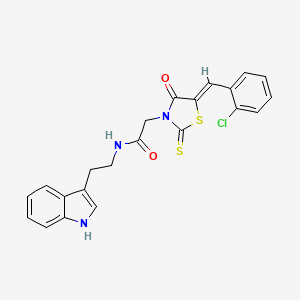
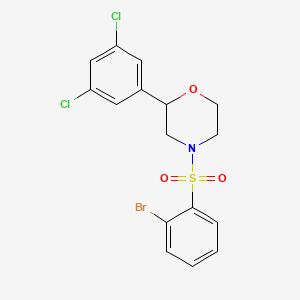
![Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2658207.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2658208.png)
![N-(2-furylmethyl)-2-[2-phenyl-4-(phenylsulfonyl)imidazol-5-ylthio]acetamide](/img/structure/B2658210.png)
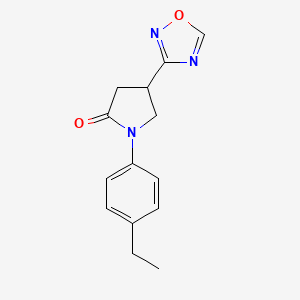
![ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate](/img/structure/B2658213.png)
![3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2658218.png)
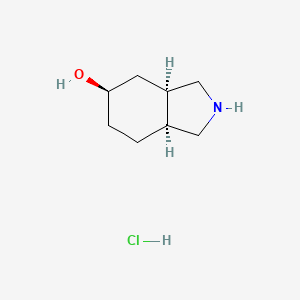
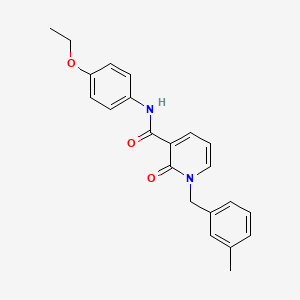
![1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2658222.png)
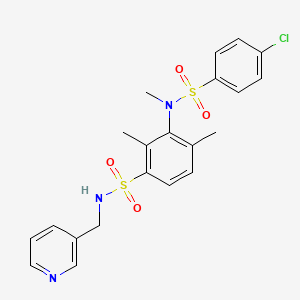
![N-[4-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)-4-pyridinyl]amine](/img/structure/B2658224.png)
